molecular formula C12H13BrO4 B14030498 (S)-3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoic acid

(S)-3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoic acid

Cat. No.: B14030498
M. Wt: 301.13 g/mol
InChI Key: VLRHDEMZMSSOST-JTQLQIEISA-N
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Description

(S)-3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoic acid is a complex organic compound that features a bromine atom, a tetrahydrofuran ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzoic acid derivative, followed by the introduction of the tetrahydrofuran moiety through etherification reactions. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form different carboxylic acid derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized benzoic acid compounds.

Scientific Research Applications

(S)-3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tetrahydrofuran ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methoxybenzoic acid: Lacks the tetrahydrofuran ring, resulting in different chemical and biological properties.

    5-((Tetrahydrofuran-2-yl)methoxy)benzoic acid:

    3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenol: Similar structure but with a phenol group instead of a carboxylic acid, leading to different chemical behavior.

Uniqueness

(S)-3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoic acid is unique due to the combination of its bromine atom, tetrahydrofuran ring, and benzoic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13BrO4

Molecular Weight

301.13 g/mol

IUPAC Name

3-bromo-5-[[(2S)-oxolan-2-yl]methoxy]benzoic acid

InChI

InChI=1S/C12H13BrO4/c13-9-4-8(12(14)15)5-11(6-9)17-7-10-2-1-3-16-10/h4-6,10H,1-3,7H2,(H,14,15)/t10-/m0/s1

InChI Key

VLRHDEMZMSSOST-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](OC1)COC2=CC(=CC(=C2)C(=O)O)Br

Canonical SMILES

C1CC(OC1)COC2=CC(=CC(=C2)C(=O)O)Br

Origin of Product

United States

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